molecular formula C8H10FNO2 B13304962 2-(3-Amino-5-fluorophenoxy)ethan-1-ol

2-(3-Amino-5-fluorophenoxy)ethan-1-ol

Katalognummer: B13304962
Molekulargewicht: 171.17 g/mol
InChI-Schlüssel: KJMGVYDGNUHSQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Amino-5-fluorophenoxy)ethan-1-ol is an organic compound with the molecular formula C8H10FNO2 It is a derivative of phenol, where the phenolic hydrogen is substituted by a 3-amino-5-fluoro group and an ethan-1-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-5-fluorophenoxy)ethan-1-ol typically involves the following steps:

    Nitration: The starting material, 3-fluorophenol, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Etherification: The resulting 3-amino-5-fluorophenol is then reacted with ethylene oxide under basic conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Amino-5-fluorophenoxy)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used.

Major Products

    Oxidation: Formation of 2-(3-Amino-5-fluorophenoxy)acetaldehyde.

    Reduction: Formation of 2-(3-Amino-5-fluorophenoxy)ethanamine.

    Substitution: Formation of compounds like 2-(3-Amino-5-methoxyphenoxy)ethan-1-ol or 2-(3-Amino-5-cyanophenoxy)ethan-1-ol.

Wissenschaftliche Forschungsanwendungen

2-(3-Amino-5-fluorophenoxy)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-Amino-5-fluorophenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Amino-5-fluorophenoxy)ethan-1-ol
  • 2-(3-Amino-4-fluorophenoxy)ethan-1-ol
  • 2-(3-Amino-5-chlorophenoxy)ethan-1-ol

Uniqueness

2-(3-Amino-5-fluorophenoxy)ethan-1-ol is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C8H10FNO2

Molekulargewicht

171.17 g/mol

IUPAC-Name

2-(3-amino-5-fluorophenoxy)ethanol

InChI

InChI=1S/C8H10FNO2/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5,11H,1-2,10H2

InChI-Schlüssel

KJMGVYDGNUHSQD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1OCCO)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.